4-(4-Azidophenyl)butyric acid
Description
BenchChem offers high-quality 4-(4-Azidophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Azidophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-azidophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJMMVGNIFCPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544302 | |
| Record name | 4-(4-Azidophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103489-33-4 | |
| Record name | 4-Azidobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103489-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Azidophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Azidophenyl)butyric acid molecular weight and formula
An In-Depth Technical Guide to 4-(4-Azidophenyl)butyric Acid: A Multifunctional Tool in Chemical Biology and Drug Discovery
Introduction
4-(4-Azidophenyl)butyric acid is a hetero-bifunctional chemical probe that has become an indispensable tool for researchers, scientists, and drug development professionals. Its molecular architecture, featuring a photoreactive aryl azide group and a versatile carboxylic acid handle, allows for a dual-pronged approach in elucidating complex biological interactions and constructing novel molecular entities. The aryl azide serves as a photo-activatable crosslinking agent, enabling the covalent capture of transient or low-affinity binding partners upon UV irradiation. Concurrently, the butyric acid chain provides a convenient point of attachment for conjugating this probe to ligands, drugs, or reporter molecules. This guide provides a comprehensive overview of its properties, core applications, and detailed protocols for its use in photo-crosslinking and bioconjugation.
Physicochemical and Structural Properties
The utility of 4-(4-Azidophenyl)butyric acid is grounded in its specific chemical and physical characteristics. These properties dictate its handling, reactivity, and suitability for various experimental designs.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 205.21 g/mol | [1][4][5] |
| CAS Number | 103489-33-4 | [1][2][6] |
| Appearance | Beige to light brown solid/powder | [2] |
| IUPAC Name | 4-(4-azidophenyl)butanoic acid | [1][6] |
| Solubility | Soluble in DMSO and other organic solvents | [4] |
| Storage Conditions | Store at -20°C, protected from light | [4] |
Synthesis and Quality Control
Synthesis: The laboratory synthesis of 4-(4-Azidophenyl)butyric acid is typically achieved from its amino precursor, 4-(4-Aminophenyl)butyric acid[4][7]. The synthesis involves a diazotization reaction of the primary amine with a nitrite source (e.g., sodium nitrite) under acidic conditions, followed by the introduction of an azide source (e.g., sodium azide) to yield the final product.
Self-Validating Purity Assessment: To ensure the integrity of experimental results, rigorous quality control is paramount.
-
Thin-Layer Chromatography (TLC): A fundamental technique to assess the purity of the compound and monitor the progress of reactions involving it[2].
-
Spectroscopic Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the molecular structure, ensuring the presence of both the azide (-N₃) and carboxylic acid (-COOH) functional groups. The characteristic azide stretch in the IR spectrum is a key diagnostic marker.
Core Applications in Drug Development and Research
The unique bifunctionality of 4-(4-Azidophenyl)butyric acid underpins its two primary applications: photo-affinity labeling for target identification and bioconjugation via click chemistry.
Photo-Crosslinking for Target Identification and Validation
The aryl azide group is chemically inert in the dark but becomes highly reactive upon exposure to UV light (typically ~254 nm)[8][9]. This property allows researchers to covalently trap and subsequently identify the binding partners of a molecule of interest.
Causality of Mechanism: Upon UV irradiation, the aryl azide releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate[8][9][10]. This short-lived species can non-selectively insert into proximal C-H or N-H bonds of a binding partner (e.g., a protein receptor), forming a stable, covalent bond. This "zero-distance" crosslinking provides high-fidelity evidence of a direct molecular interaction.
Experimental Workflow for Photo-Affinity Labeling
The following diagram outlines the logical flow of a typical photo-affinity labeling experiment designed to identify the cellular target of a small molecule drug.
Caption: Workflow for target identification using a 4-(4-azidophenyl)butyric acid-based probe.
Protocol: Photo-Crosslinking in Cell Lysate
This protocol provides a self-validating framework for identifying the binding partners of a probe.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the 4-(4-azidophenyl)butyric acid-derived photoprobe in DMSO. Store at -20°C, protected from light[4].
-
Prepare cell lysate from the biological system of interest using a suitable lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Binding and Incubation (Control Criticality):
-
Aliquot 1 mg of cell lysate into several microcentrifuge tubes.
-
Test Sample: Add the photoprobe to a final concentration of 1-10 µM.
-
Negative Control 1 (No UV): Add the photoprobe but keep the sample in the dark throughout the experiment to ensure crosslinking is UV-dependent.
-
Negative Control 2 (Competition): Pre-incubate the lysate with a 100-fold molar excess of the unconjugated parent drug for 30 minutes before adding the photoprobe. This validates that crosslinking is specific to the intended binding site.
-
Incubate all samples for 30-60 minutes at 4°C to allow for binding.
-
-
UV Irradiation:
-
Place the tubes on ice, open the caps, and irradiate from above with a UV lamp (254 nm) for 10-30 minutes[8]. The optimal time and distance should be empirically determined. Do not irradiate the "No UV" control.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to each sample.
-
Resolve the proteins by SDS-PAGE and visualize using a total protein stain (e.g., Coomassie Blue) or by Western blot if the probe contains an affinity tag (e.g., biotin).
-
A successfully crosslinked target will appear as a new, higher molecular weight band in the "Test Sample" lane that is absent or significantly reduced in the "No UV" and "Competition" control lanes.
-
Excise this band for identification by mass spectrometry.
-
Bioconjugation via Copper-Catalyzed Click Chemistry
The azide group is also a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[11][12]. This reaction allows for the highly efficient and specific covalent linkage of the azido-functionalized molecule to another molecule bearing a terminal alkyne.
Causality of Mechanism: In the presence of a Copper(I) catalyst, the azide group of 4-(4-azidophenyl)butyric acid and a terminal alkyne undergo a [3+2] cycloaddition reaction to form a stable 1,4-disubstituted triazole ring[11][12]. The reaction is highly specific, rapid, and can be performed in aqueous, biocompatible conditions, making it ideal for modifying sensitive biomolecules[13]. The catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate[13].
Experimental Workflow for Bioconjugation
The diagram below illustrates the process of using 4-(4-azidophenyl)butyric acid to link two molecular entities, such as a targeting ligand and a payload.
Caption: General workflow for bioconjugation using CuAAC "click" chemistry.
Protocol: Labeling an Alkyne-Modified Oligonucleotide
This protocol describes a reliable method for conjugating an azide-containing molecule to a DNA or RNA oligonucleotide.
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100 µM.
-
Dissolve the 4-(4-azidophenyl)butyric acid (or its activated ester derivative) in DMSO to create a 10 mM stock solution.
-
Catalyst Premix: Prepare a fresh solution of the copper catalyst. For aqueous systems, a water-soluble ligand like THPTA is recommended to improve efficiency and reduce cytotoxicity[13]. Mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA solution.
-
Prepare a fresh 300 mM solution of sodium ascorbate in water.
-
-
Click Reaction Assembly (Trustworthiness through Order of Addition):
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 100 µM alkyne-oligonucleotide.
-
4 µL of 10 mM azide compound (a 40-fold molar excess).
-
2 µL of the THPTA/CuSO₄ premix. Vortex briefly.
-
-
To initiate the reaction, add 2 µL of the 300 mM sodium ascorbate solution[13]. Vortex gently to mix.
-
-
Incubation and Purification:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purify the labeled oligonucleotide from excess reagents using ethanol precipitation or a suitable size-exclusion chromatography column.
-
-
Validation:
-
Confirm successful conjugation by analytical techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the 4-(4-azidophenyl)butyric acid moiety.
-
Conclusion
4-(4-Azidophenyl)butyric acid is a powerful and versatile chemical reagent whose value is rooted in its dual-functionality. The ability to perform either photo-activated crosslinking or specific bioconjugation makes it a cornerstone in modern chemical biology and drug discovery pipelines. By enabling the robust identification of drug targets and facilitating the modular construction of complex bioconjugates, it empowers researchers to probe biological systems with greater precision and to design next-generation therapeutic and diagnostic agents.
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J&K Scientific LLC. 4-(4-Azidophenyl)butyric acid | 103489-33-4. [Link]
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Next Peptide. 103489-33-4 | 4-(4-Azidophenyl)butyric acid. [Link]
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ResearchGate. Mechanism for photocrosslinking using azide in DL1. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
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MDPI. Poly(glycidyl azide) as Photo-Crosslinker for Polymers. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 4-(4-Azidophenyl)butyric Acid
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-(4-Azidophenyl)butyric acid, a versatile bifunctional molecule widely employed in bioconjugation, proteomics, and drug delivery. As a photo-reactive crosslinker, its efficacy is intrinsically linked to its chemical stability. This document moves beyond generic recommendations to provide a foundational understanding of the molecule's degradation pathways and outlines robust protocols for its handling, storage, and stability assessment.
Understanding the Inherent Instability of Aryl Azides
4-(4-Azidophenyl)butyric acid belongs to the aryl azide class of compounds, which are known for their energetic nature and sensitivity to external stimuli.[1] The stability of this molecule is governed by the electronic and structural features of both the azide moiety and the phenylbutyric acid backbone.
The core of its reactivity lies in the azide group (-N₃), a pseudohalogen that is prone to decomposition upon exposure to heat or light, leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[2][3] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an effective crosslinking agent. However, this same reactivity makes the parent compound susceptible to degradation if not handled and stored correctly.
Several factors influence the stability of organic azides:
-
Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally correlates with greater stability.[4] 4-(4-Azidophenyl)butyric acid has a C/N ratio of 10/3, which suggests a moderate level of stability.
-
The "Rule of Six": This empirical rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle.[1] With ten carbons to one azide group, 4-(4-Azidophenyl)butyric acid adheres to this guideline.
-
Electronic Effects: Electron-withdrawing groups can decrease the thermal stability of aryl azides, while electron-donating groups can increase it.[4] The butyric acid moiety has a mild electron-withdrawing effect.
Recommended Storage Conditions: A Multi-faceted Approach
Given the sensitivity of 4-(4-Azidophenyl)butyric acid, proper storage is critical to maintain its purity and reactivity. While supplier recommendations vary, with some suggesting 4°C[5] and others room temperature[6] or -20°C for solutions,[7] a conservative and evidence-based approach is recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage of solid and solutions. | Low temperatures significantly reduce the rate of thermal decomposition. Storing at -20°C minimizes the risk of gradual degradation over time.[1][8] For short-term use, 4°C is acceptable. |
| Light | Store in the dark, using amber or opaque containers. | Aryl azides are photosensitive and can decompose upon exposure to UV and even visible light.[1][9] Amber vials or wrapping containers in aluminum foil is essential. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always standard practice, for high-purity applications, storage under an inert gas can prevent oxidative degradation of the butyric acid chain. |
| Moisture | Keep containers tightly sealed in a dry environment. | The butyric acid moiety is susceptible to hydrolysis, especially at non-neutral pH. Moisture can also facilitate other degradation pathways. |
| pH (for solutions) | Maintain a neutral pH (around 7). | Both acidic and basic conditions can promote the hydrolysis of the carboxylic acid group and potentially affect the stability of the azide. |
Practical Tip: When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which can compromise the stability of the compound.[8]
Key Degradation Pathways
Understanding the potential degradation pathways of 4-(4-Azidophenyl)butyric acid is crucial for designing stability studies and for interpreting analytical results.
Caption: Primary degradation pathways for 4-(4-Azidophenyl)butyric acid.
Thermal Degradation
Heat is a primary driver of decomposition for aryl azides. The process is initiated by the cleavage of the N-N bond in the azide group, leading to the formation of a nitrene and the evolution of nitrogen gas. The rate of this decomposition is temperature-dependent. For aryl azides in general, significant decomposition can occur at temperatures above 150-200°C.[10] However, even at lower temperatures, slow degradation can occur over extended periods.
Photodegradation
Exposure to light, particularly in the UV range, can also induce the formation of the reactive nitrene intermediate.[11] This is the basis for its use as a photo-crosslinker. However, unintended exposure during storage or handling can lead to premature activation and loss of the compound's crosslinking ability. The quantum yield of this photodissociation can be quite high for some aromatic azides.[12]
Hydrolytic Degradation
The butyric acid portion of the molecule introduces the possibility of hydrolytic degradation, particularly under strongly acidic or basic conditions. While the phenyl ring and the azide group are generally stable to hydrolysis at neutral pH, prolonged exposure to extreme pH and elevated temperatures could lead to reactions at the carboxylic acid moiety.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is essential to validate the stability of 4-(4-Azidophenyl)butyric acid under your specific experimental conditions. Forced degradation studies are a powerful tool for this purpose.[12][13]
Caption: Workflow for a forced degradation study.
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and assess the intrinsic stability of 4-(4-Azidophenyl)butyric acid under various stress conditions.
Materials:
-
4-(4-Azidophenyl)butyric acid
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector and preferably a mass spectrometer (MS)
-
Photostability chamber with controlled light and temperature
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of 4-(4-Azidophenyl)butyric acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 70°C for 48 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source in a photostability chamber, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14] Maintain a control sample wrapped in aluminum foil under the same temperature conditions.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm).
-
If available, use a mass spectrometer to identify the mass-to-charge ratio of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and, if possible, characterize the major degradation products using MS and/or NMR data.
-
Long-Term Stability Study Protocol
Objective: To determine the appropriate re-test period or shelf life for 4-(4-Azidophenyl)butyric acid under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple aliquots of a single batch of 4-(4-Azidophenyl)butyric acid (solid) in amber glass vials under the proposed long-term storage condition (-20°C).
-
Testing Intervals: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and solubility should also be assessed.
-
Data Evaluation: Evaluate the data for any significant changes in purity or the formation of degradation products over time.
Analytical Methods for Stability Assessment
The development of a robust, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of 4-(4-Azidophenyl)butyric acid.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | The primary tool for quantifying the parent compound and its degradation products. A well-developed method can separate the parent peak from all impurity and degradant peaks.[15][16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the parent compound and its degradation products, which is invaluable for their identification and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of the parent compound and any isolated degradation products.[12][17] It can also be used to identify impurities in the bulk material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to confirm the presence of the azide functional group (strong absorption around 2100 cm⁻¹) and the carboxylic acid group. Disappearance of the azide peak can indicate degradation. |
Conclusion and Best Practices
The stability of 4-(4-Azidophenyl)butyric acid is a critical factor that influences its performance in research and development applications. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to ensure its integrity.
Key Takeaways:
-
Store Cold and Dark: The most critical storage parameters are low temperature (-20°C for long-term) and protection from light.
-
Handle with Care: Avoid exposure to high temperatures, strong acids or bases, and incompatible materials.
-
Validate Stability: For critical applications, perform forced degradation studies to understand the stability of the compound under your specific experimental conditions.
-
Utilize Appropriate Analytical Methods: Employ stability-indicating HPLC methods to monitor the purity of your material over time.
By adhering to these principles, researchers can confidently utilize 4-(4-Azidophenyl)butyric acid in their experiments, knowing that the integrity of this powerful chemical tool is maintained.
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Methodological & Application
Application Note: A Detailed Protocol for Covalent Labeling of Proteins using 4-(4-Azidophenyl)butyric acid
Abstract
This technical guide provides a comprehensive protocol for the covalent labeling of proteins using the heterobifunctional crosslinker, 4-(4-Azidophenyl)butyric acid. This reagent possesses two distinct reactive moieties: a terminal carboxylic acid for conjugation to protein primary amines and a photo-activatable aryl azide for subsequent covalent cross-linking or bioorthogonal modification. We detail a robust, two-step protocol involving the activation of the carboxylic acid using carbodiimide chemistry (EDC/sulfo-NHS) followed by conjugation to the target protein. Furthermore, this guide covers critical validation techniques, including mass spectrometry and functional reporter assays, to confirm successful labeling. Downstream applications, including photoaffinity labeling for interaction mapping and "click chemistry" for the attachment of reporter probes, are also discussed, providing researchers with a complete workflow for utilizing this versatile tool in drug development and chemical biology.
Core Principles of the Method
The labeling strategy leverages the dual functionality of 4-(4-Azidophenyl)butyric acid. The process is typically performed in two distinct stages:
-
Amine Conjugation via Carbodiimide Chemistry: The carboxylic acid group of the reagent is chemically inert towards proteins. It must first be activated to an amine-reactive species. The most common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3]
-
Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3] This step is most efficient at a slightly acidic pH (4.5–6.0).
-
Stabilization & Conjugation: Sulfo-NHS is added to react with the intermediate, creating a more stable, water-soluble sulfo-NHS ester.[4] This semi-stable ester readily reacts with primary amines (found on lysine side chains and the protein's N-terminus) at a physiological to slightly basic pH (7.2–8.5) to form a stable amide bond.[5]
-
-
Utility of the Terminal Azide: Once covalently attached to the protein, the aryl azide group serves as a versatile functional handle for two primary applications:
-
Photoaffinity Labeling (PAL): Upon irradiation with UV light (typically 260-365 nm), the aryl azide expels nitrogen gas to generate a highly reactive nitrene intermediate.[6][7][8] This intermediate can rapidly and non-specifically insert into proximal C-H or N-H bonds, forming a stable covalent crosslink with an interacting binding partner.[9]
-
Bioorthogonal Chemistry: The azide group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This allows for the highly specific and efficient attachment of a secondary molecule containing a terminal alkyne, such as a fluorescent dye or a biotin tag for affinity purification.[12][13]
-
Below is a diagram illustrating the chemical conjugation workflow.
Materials and Reagents
-
Target Protein: Purified protein of interest at a known concentration (e.g., >1 mg/mL).
-
Labeling Reagent: 4-(4-Azidophenyl)butyric acid (FW: 205.21 g/mol )
-
Activation Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (FW: 191.70 g/mol )
-
Sulfo-NHS (N-hydroxysulfosuccinimide) (FW: 217.14 g/mol )
-
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Equipment: Microcentrifuge tubes, pipettors, vortex mixer, rotator, UV-Vis spectrophotometer.
Critical Experimental Parameters
Successful protein labeling requires careful optimization. The following parameters are critical and should be adjusted based on the specific protein and desired degree of labeling.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Protein Concentration | 1-10 mg/mL | Higher concentrations increase reaction efficiency but may also increase the risk of aggregation. Ensure the protein is fully soluble in the chosen buffer. |
| Molar Excess of Reagents | Reagent: 20-100 foldEDC: 20-100 foldSulfo-NHS: 50-250 fold | A molar excess drives the reaction to completion. Start with a 20-fold excess of the labeling reagent and EDC. A higher ratio of Sulfo-NHS to EDC enhances the stability of the active intermediate.[4] |
| Buffer Composition | Activation: MES, pH 6.0Coupling: PBS, pH 7.2-8.5 | Crucial: Avoid primary amine-containing buffers (e.g., Tris, Glycine) during activation and coupling, as they will compete with the target protein and quench the reaction.[8][14] |
| Reaction Time | Activation: 15 minCoupling: 2 hours - Overnight | The EDC/Sulfo-NHS activation is rapid.[1] The subsequent coupling to the protein amine is slower; longer incubation times or incubation at 4°C overnight can increase yield. |
| Temperature | Room Temperature (RT) or 4°C | Reactions are typically faster at RT. If protein stability is a concern, perform the coupling step at 4°C. |
Detailed Step-by-Step Protocol
This protocol is based on labeling 1 mg of a 50 kDa protein (~20 nmol) in a 1 mL reaction volume. Adjust volumes and amounts proportionally.
Part A: Preparation of Reagents
-
Protein Preparation: Buffer exchange the target protein into the Coupling Buffer (PBS, pH 7.4) to remove any incompatible buffer components. Adjust the concentration to 1 mg/mL.
-
Labeling Reagent Stock: Prepare a 100 mM stock solution of 4-(4-Azidophenyl)butyric acid in anhydrous DMSO. (e.g., dissolve 2.05 mg in 100 µL DMSO).
-
EDC/Sulfo-NHS Solution: Prepare this solution immediately before use. EDC is moisture-sensitive and hydrolyzes in water.
-
Weigh ~2 mg of EDC and ~5 mg of Sulfo-NHS into a microcentrifuge tube.
-
Add 100 µL of the Activation Buffer (MES, pH 6.0) to create a fresh activation mixture.
-
Part B: Two-Step Conjugation Reaction
-
Activation Step:
-
In a new microcentrifuge tube, combine 4 µL of the 100 mM labeling reagent stock (400 nmol, 20x excess) with the 100 µL of freshly prepared EDC/Sulfo-NHS solution.
-
Vortex briefly and incubate for 15 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation Step:
-
Add the entire 104 µL of the activated reagent mixture from the previous step to your 1 mL of prepared protein solution.
-
Mix gently by inversion or slow rotation. Avoid vigorous vortexing which could denature the protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching Step:
-
Add 50 µL of 1 M Tris-HCl, pH 8.0 (final concentration ~50 mM) to the reaction mixture.
-
Incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
Part C: Purification of Labeled Protein
-
Column Equilibration: Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4) according to the manufacturer's instructions. This step is critical to remove the excess, unreacted labeling reagents and byproducts.[15][16]
-
Sample Loading: Apply the entire quenched reaction mixture to the equilibrated desalting column.
-
Purification: Centrifuge the column (if using a spin column) or collect fractions (if using gravity flow). The labeled protein will be in the eluate/initial fractions, separated from the smaller molecular weight contaminants.
-
Storage: Determine the concentration of the purified, labeled protein (e.g., via A280 measurement). Add a cryoprotectant like glycerol if desired and store at 4°C (short-term) or -80°C (long-term).
Validation of Protein Labeling
Confirmation of successful labeling is essential before proceeding to downstream applications.
-
Mass Spectrometry (Primary Method): Mass spectrometry is the most definitive method to confirm covalent modification.[17][18][19]
-
Expected Mass Shift: The covalent addition of 4-(4-azidophenyl)butyric acid results in a mass increase of +187.08 Da (C₁₀H₉N₃O).
-
Intact Mass Analysis: Analyze the purified protein using LC-MS. The appearance of a new peak corresponding to (Protein Mass + n * 187.08 Da) confirms labeling, where 'n' is the number of labels per protein molecule.
-
Peptide Mapping: For more detailed analysis, digest the labeled protein with trypsin and analyze by LC-MS/MS. This can identify the specific lysine residues that have been modified.[20]
-
-
Click Chemistry Reporter Assay (Functional Method): A functional check can be performed by "clicking" a fluorescent reporter onto the newly installed azide.
-
Take a small aliquot of the azide-labeled protein.
-
Perform a CuAAC reaction using an alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488). Protocols for this are widely available.[12][21]
-
Run the reaction product alongside an unlabeled protein control on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager. A fluorescent band at the correct molecular weight for your protein confirms the presence of accessible azide groups.
-
Downstream Application Workflows
The azide-labeled protein is a versatile intermediate for multiple advanced applications. The diagram below outlines the two primary experimental pathways.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Inactive EDC (hydrolyzed).2. Incompatible buffers (Tris, etc.).3. Insufficient molar excess of reagents.4. Inaccessible primary amines on protein. | 1. Use fresh, high-quality EDC; equilibrate to RT before opening.2. Ensure all buffers are amine-free. Perform buffer exchange.3. Increase the molar excess of labeling reagent and EDC/Sulfo-NHS.4. Confirm protein folding. Consider partial denaturation if structure is known to bury lysines. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO).2. Protein instability at reaction pH.3. Excessive cross-linking (if protein oligomerizes). | 1. Keep DMSO volume <10% of the total reaction volume.2. Screen protein for stability at pH 6.0 and 7.4 prior to labeling. Perform reaction at 4°C.3. Reduce molar excess of reagents or shorten reaction time. |
| Non-specific Labeling | 1. Reaction not properly quenched.2. Inadequate purification. | 1. Ensure quenching step is performed as described.2. Use an appropriately sized desalting column and ensure it is properly equilibrated to maximize removal of small molecules. |
References
-
Kalkhof, S., & Sinz, A. (2008). Analysis of Protein Modifications by Top-down Mass Spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
MS Vision. Characterization of intact and modified proteins by mass spectrometry. MS Vision Website. [Link]
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Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2006). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. BioTechniques. [Link]
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Chait, B. T. (2011). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
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Wang, L., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website. [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Website. [Link]
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Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. [Link]
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Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. Bioconjugate Chemistry. [Link]
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Parker, C. G., & Hatic, M. W. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews. [Link]
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ResearchGate. Any advice on my protocol for NHS-EDC coupling on antibodies?. ResearchGate. [Link]
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CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles Website. [Link]
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Pascal, R., & Boiteau, L. (2011). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of Biospheres. [Link]
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Schaller, C. P. Peptide and Protein Synthesis - Reactivity: substitution at carboxyl. Chemistry LibreTexts. [Link]
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Uttam, S., & Trudler, D. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]
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Wikipedia. Protein purification. Wikipedia. [Link]
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Western Oregon University. Chapter 3: Investigating Proteins. Chemistry LibreTexts. [Link]
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J&K Scientific LLC. 4-(4-Azidophenyl)butyric acid. J&K Scientific Website. [Link]
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LibreTexts. 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts. [Link]
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Chem-Impex. 4-(4-Azidophenyl)butyric acid. Chem-Impex Website. [Link]
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Link, A. J. (2007). Azide-bearing amino acids in protein engineering and proteomic profiling. ResearchGate. [Link]
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Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. [Link]
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ResearchGate. Protein conjugation with a genetically encoded azide-containing protein. ResearchGate. [Link]
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Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. Frontiers in Molecular Neuroscience. [Link]
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Lee, H., & Lim, S. (2017). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and Cells. [Link]
-
PubChem. 4-(4-Azidophenyl)butyric acid. PubChem. [Link]
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Keana, J. F., & Cai, S. X. (1992). N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The Journal of Organic Chemistry. [Link]
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Application Note & Protocol: Advanced Photo-Crosslinking with 4-(4-Azidophenyl)butyric acid
Introduction: Unveiling Molecular Interactions with Precision
Understanding the intricate dance of molecules within a cell is fundamental to advancing biological research and drug development. Photo-crosslinking has emerged as a powerful technique to capture these transient interactions, providing a molecular "snapshot" of protein-protein, protein-nucleic acid, or small molecule-protein interactions in their native environment. At the forefront of this technology is 4-(4-Azidophenyl)butyric acid (APBA), a versatile photo-activatable crosslinking agent. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of APBA in photo-crosslinking experiments. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights to ensure robust and reproducible results.
APBA is a hetero-bifunctional crosslinking reagent. One end possesses a carboxylic acid group that can be coupled to primary amines on a target molecule using standard carbodiimide chemistry (e.g., EDC/NHS). The other end features an aryl azide group. Upon exposure to UV light (typically 250-370 nm), this aryl azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively "trapping" interaction partners. The butyric acid linker provides a flexible spacer arm, allowing for the capture of interactions within a specific spatial range.[1][2][3]
Principle of APBA-Mediated Photo-Crosslinking
The utility of 4-(4-Azidophenyl)butyric acid lies in its two-step activation process, which allows for precise control over the crosslinking reaction.
-
Conjugation: The carboxylic acid moiety of APBA is first activated, typically with a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[4][5] This activated APBA ester then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the bait protein or molecule of interest, forming a stable amide bond.[4][6]
-
Photo-activation and Crosslinking: Following the removal of unreacted APBA, the bait molecule, now carrying the photo-activatable azido group, is introduced to its potential interaction partners. Upon irradiation with UV light, the aryl azide group releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[3][7] This nitrene can then insert into various chemical bonds, including C-H and N-H bonds, of any nearby molecule, resulting in a stable covalent crosslink.[7] This "zero-distance" capture of interacting molecules provides high-resolution information about molecular neighborhoods.
Figure 1: Workflow of APBA-mediated photo-crosslinking. This diagram illustrates the two-stage process, beginning with the conjugation of APBA to the bait molecule, followed by photo-activation to capture interacting partners.
Experimental Protocols
Protocol 1: Conjugation of APBA to a Bait Protein
This protocol outlines the fundamental steps for labeling a protein of interest with 4-(4-Azidophenyl)butyric acid.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, HEPES).
-
4-(4-Azidophenyl)butyric acid (APBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette (e.g., 7K MWCO)
-
Reaction buffer: MES buffer (pH 4.5-5.0) for activation, PBS (pH 7.2-7.5) for conjugation.[4][5]
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[5]
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[4]
-
Prepare a stock solution of APBA in a minimal volume of anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
-
Protein Preparation:
-
Ensure the bait protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be in the range of 1-5 mg/mL.
-
-
Activation of APBA (Two-Step Method):
-
Conjugation Reaction:
-
Quenching and Purification:
-
Verification of Labeling (Optional but Recommended):
-
The incorporation of APBA can be assessed by mass spectrometry (MALDI-TOF or ESI-MS) by observing the mass shift corresponding to the addition of the APBA molecule.
-
Table 1: Recommended Molar Ratios for APBA Conjugation
| Reagent | Molar Excess relative to Bait Protein | Purpose |
| APBA | 10-20 fold | To ensure efficient labeling of the target protein. |
| EDC | 20-50 fold | To activate the carboxyl group of APBA.[5] |
| NHS/Sulfo-NHS | 20-50 fold | To stabilize the activated intermediate, increasing coupling efficiency.[4][5] |
Protocol 2: Photo-Crosslinking of a Protein-Protein Interaction
This protocol describes the steps for capturing a protein-protein interaction using the APBA-labeled bait protein.
Materials:
-
APBA-labeled bait protein.
-
Interacting partner protein(s) or cell lysate.
-
UV lamp with an emission maximum between 250-370 nm.[7]
-
Ice-cold reaction buffer (e.g., PBS or HEPES).
-
Quartz cuvette or UV-transparent microplate.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Binding Reaction:
-
Combine the APBA-labeled bait protein with its putative interacting partner(s) in a suitable reaction buffer.
-
Incubate under conditions that favor the interaction (e.g., 30 minutes at room temperature or 1 hour at 4°C).
-
-
UV Irradiation:
-
Place the reaction mixture in a UV-transparent vessel. Quartz cuvettes are ideal as they allow for optimal exposure to UV light.[9]
-
Position the UV lamp at a fixed distance from the sample. The optimal distance and irradiation time need to be empirically determined, but a good starting point is 5-15 minutes.
-
Irradiate the sample with UV light. To minimize heat-induced damage, perform the irradiation on ice.[9]
-
-
Analysis of Crosslinked Products:
-
Following irradiation, add SDS-PAGE sample buffer to the reaction mixture.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the crosslinked products by Coomassie staining or silver staining. A new, higher molecular weight band corresponding to the crosslinked complex should be visible.
-
For confirmation, perform a Western blot analysis using antibodies specific to the bait and prey proteins.
-
Figure 2: Experimental workflow for identifying protein-protein interactions using APBA. This flowchart details the key stages from protein labeling to the analysis of crosslinked products.
Trustworthiness: Self-Validating Systems and Controls
To ensure the scientific rigor of your photo-crosslinking experiments, it is crucial to incorporate proper controls.
-
No UV Control: A sample that is prepared identically but not exposed to UV light should not show the higher molecular weight crosslinked band. This confirms that the crosslinking is UV-dependent.
-
Competition Control: Pre-incubate the interaction mixture with an excess of unlabeled bait protein or a known inhibitor of the interaction. A significant reduction in the crosslinked band intensity would indicate the specificity of the interaction.
-
Irrelevance Control: Use an unrelated protein labeled with APBA as a negative control to ensure that the observed crosslinking is not due to non-specific interactions.
Conclusion and Future Perspectives
4-(4-Azidophenyl)butyric acid is a powerful tool for elucidating molecular interactions. Its hetero-bifunctional nature and photo-activatable properties provide a high degree of control over the crosslinking process. By following the detailed protocols and incorporating the appropriate controls outlined in this application note, researchers can confidently capture and identify transient biological interactions, thereby accelerating discoveries in basic research and therapeutic development. The integration of APBA-mediated crosslinking with advanced analytical techniques such as mass spectrometry promises to further unravel the complexities of cellular signaling pathways and macromolecular complexes.
References
-
J&K Scientific LLC. (n.d.). 4-(4-Azidophenyl)butyric acid | 103489-33-4. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide.... Retrieved from [Link]
-
PubMed. (2014). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Retrieved from [Link]
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Application Notes and Protocols for 4-(4-Azidophenyl)butyric Acid as a Linker for Antibody-Drug Conjugates
Introduction: The Critical Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate the efficient release of the cytotoxic payload upon internalization into the target cancer cell.
This guide details the application of 4-(4-Azidophenyl)butyric acid, a versatile heterobifunctional linker, in the construction of ADCs. This linker offers a robust platform for conjugation via "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The azide moiety provides a reactive handle for coupling to an alkyne-modified component, while the carboxylic acid allows for attachment to the antibody. This modular approach enables the precise and stable attachment of a cytotoxic payload, contributing to the development of more homogeneous and therapeutically effective ADCs.
Physicochemical Properties of 4-(4-Azidophenyl)butyric Acid
A foundational understanding of the linker's properties is essential for its effective application.
| Property | Value |
| Chemical Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.22 g/mol |
| IUPAC Name | 4-(4-azidophenyl)butanoic acid |
| Appearance | Beige powder |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protected from light |
Mechanism of Action and Linker Strategy
The 4-(4-Azidophenyl)butyric acid linker is integral to a non-cleavable ADC strategy. In this design, the linker and the drug are stably attached to the antibody. The release of the cytotoxic payload is not dependent on a specific chemical trigger within the linker itself (like pH or enzyme sensitivity). Instead, after the ADC binds to its target antigen on the cancer cell surface and is internalized, it is trafficked to the lysosome. Within the harsh lysosomal environment, the antibody component is completely degraded by proteases, which leads to the release of the drug-linker-amino acid catabolite. This catabolite is the active form of the drug that then exerts its cytotoxic effect. The amide bond formed between the linker's carboxylic acid and an antibody amine, along with the aryl-alkyl backbone of the linker, provides high stability in circulation[1][2][3].
This non-cleavable strategy offers a key advantage: enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers that may exhibit premature drug release[3].
}
Figure 1: Mechanism of Action for a non-cleavable ADC.
Experimental Protocols: A Step-by-Step Guide
The construction of an ADC using 4-(4-Azidophenyl)butyric acid is a multi-stage process. The following protocols provide a comprehensive workflow, from component modification to final ADC characterization. The overall strategy involves three key modules:
-
Module A: Linker Activation and Antibody Modification. The 4-(4-Azidophenyl)butyric acid linker is activated, and in parallel, the antibody is modified to introduce a bioorthogonal alkyne handle.
-
Module B: Drug-Linker Conjugation. The activated, azide-containing linker is conjugated to an alkyne-modified cytotoxic drug.
-
Module C: Final ADC Assembly and Purification. The drug-linker construct is "clicked" onto the alkyne-modified antibody, followed by purification and characterization of the final ADC.
}
Figure 2: Overall experimental workflow for ADC synthesis.
Part 1: Linker Activation Protocol (NHS Ester Formation)
Objective: To activate the carboxylic acid of 4-(4-Azidophenyl)butyric acid to a more reactive N-hydroxysuccinimide (NHS) ester for subsequent amine coupling.
Rationale: The direct reaction between a carboxylic acid and an amine is inefficient. Carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps this intermediate, converting it to a more stable, amine-reactive NHS ester, thereby improving coupling efficiency[4][5].
Materials:
-
4-(4-Azidophenyl)butyric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Diethyl ether, cold
Protocol:
-
Dissolution: Dissolve 4-(4-Azidophenyl)butyric acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Activation: Add EDC (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the NHS ester product.
-
Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.
-
Drying: Dry the activated 4-(4-Azidophenyl)butyric acid-NHS ester under vacuum.
-
Storage: Store the activated linker at -20°C under argon until use.
| Reagent | Molar Ratio (to Linker) | Purpose |
| 4-(4-Azidophenyl)butyric acid | 1.0 | Starting material |
| NHS | 1.2 | Forms stable amine-reactive ester |
| EDC | 1.5 | Activates carboxylic acid |
Part 2: Site-Specific Antibody Modification with an Alkyne Handle
Objective: To introduce an alkyne functional group at a specific site on the antibody, enabling a controlled drug-to-antibody ratio (DAR).
Rationale: Traditional lysine conjugation results in a heterogeneous mixture of ADCs. Site-specific conjugation yields a homogeneous product with a defined DAR, leading to improved pharmacokinetics and a better therapeutic index[6][7]. Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q295 in the Fc region of many IgGs) and a primary amine-containing substrate[8][9][10]. By using an amine-containing alkyne, we can precisely install the click chemistry handle away from the antigen-binding sites. Prior deglycosylation at N297 is often required to relieve steric hindrance for the enzyme[11].
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
PNGase F enzyme
-
Microbial Transglutaminase (mTG)
-
Amine-PEG4-Alkyne (or similar amine-alkyne reagent)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
Protocol:
-
Deglycosylation (Optional but Recommended):
-
To a solution of the antibody (e.g., 5 mg/mL), add PNGase F according to the manufacturer's protocol.
-
Incubate at 37°C for 12-18 hours.
-
Confirm deglycosylation by SDS-PAGE or mass spectrometry (a mass shift will be observed).
-
-
Enzymatic Ligation:
-
To the (deglycosylated) antibody solution, add Amine-PEG4-Alkyne to a final concentration of 5-10 mM (a significant molar excess).
-
Add mTG to a final concentration of 30-50 µg/mL.
-
Incubate the reaction at 37°C for 4-6 hours with gentle agitation.
-
-
Purification:
-
Remove unreacted alkyne reagent and mTG enzyme by purifying the antibody using Protein A affinity chromatography or Size-Exclusion Chromatography (SEC).
-
Elute the modified antibody and buffer exchange into PBS, pH 7.4.
-
-
Characterization:
-
Confirm the successful installation of the alkyne handle using mass spectrometry (a mass increase corresponding to the alkyne reagent will be observed). The expected DAR should be close to 2.
-
| Reagent | Typical Concentration | Purpose |
| Antibody | 5-10 mg/mL | Target for modification |
| Amine-PEG4-Alkyne | 5-10 mM | Alkyne source for conjugation |
| Microbial Transglutaminase | 30-50 µg/mL | Enzyme for site-specific ligation |
Part 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To covalently link the azide-functionalized drug-linker to the alkyne-modified antibody.
Rationale: CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne[12][13]. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA, is crucial to prevent copper-mediated protein aggregation and degradation[14][15].
Materials:
-
Alkyne-modified antibody (from Part 2)
-
Azide-drug-linker conjugate (prepared separately by reacting the activated linker from Part 1 with an alkyne-modified drug)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Conjugation Buffer: PBS, pH 7.4
Protocol:
-
Prepare Reactants:
-
Adjust the concentration of the alkyne-modified antibody to 2-5 mg/mL in Conjugation Buffer.
-
Dissolve the azide-drug-linker in a minimal amount of DMSO and then dilute into the Conjugation Buffer. A 5-10 fold molar excess over the antibody is typical.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio. For example, for a 1 mL final reaction volume, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Let it stand for 2-3 minutes.
-
-
Initiate Conjugation:
-
To the antibody solution, add the azide-drug-linker solution. Mix gently.
-
Add the CuSO₄/THPTA premix to the antibody/drug-linker mixture. The final copper concentration is typically 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
| Reagent | Molar Ratio (to Antibody) | Final Concentration (Typical) |
| Azide-Drug-Linker | 5-10 | Varies |
| CuSO₄ | ~25 | 100-250 µM |
| THPTA Ligand | ~125 | 0.5-1.25 mM |
| Sodium Ascorbate | ~500 | 5 mM |
Purification and Characterization of the Final ADC
Objective: To isolate the purified ADC and determine its critical quality attributes, primarily the drug-to-antibody ratio (DAR).
1. Purification by Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing small molecules like unreacted drug-linkers, catalyst, and reducing agents from the much larger ADC[18][19].
-
Typical Conditions:
-
Column: Bio-SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Outcome: The ADC will elute as a major peak, well-separated from smaller, later-eluting impurity peaks.
-
2. Characterization by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their surface hydrophobicity. Since the cytotoxic drug is typically hydrophobic, each drug addition increases the ADC's overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.), allowing for the calculation of the average DAR[20][21][22][23].
-
Typical Conditions:
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, often with 20% isopropanol)[24].
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.
-
Average DAR = Σ(% Peak Area of DARn * n) / 100 (where 'n' is the number of drugs for that peak).
-
For a site-specific conjugation at Q295 on both heavy chains, the expected dominant peak will be DAR=2.
-
}
Figure 3: Idealized HIC chromatogram of a site-specific ADC.
3. Characterization by Mass Spectrometry (MS)
-
Principle: LC-MS provides a precise mass measurement of the intact ADC or its subunits (light and heavy chains). This confirms successful conjugation and provides an orthogonal method for DAR determination[25].
-
Method: The purified ADC can be analyzed under native conditions (native SEC-MS) or denaturing conditions (reversed-phase LC-MS) after reduction to separate the light and heavy chains.
-
Outcome: The mass spectrum will show a distribution of species, with mass increases corresponding to the mass of the drug-linker construct. This allows for unambiguous confirmation of conjugation and calculation of the average DAR.
Conclusion and Future Perspectives
4-(4-Azidophenyl)butyric acid serves as a highly effective and stable linker for the development of non-cleavable ADCs. Its utility is maximized when paired with site-specific conjugation technologies and bioorthogonal click chemistry, which together allow for the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize these next-generation therapeutic agents. As ADC technology continues to evolve, the rational design of each component, particularly the linker, will remain a cornerstone of developing safer and more effective cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. BenchChem Technical Document.
- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles Technical Protocol.
- Strop, P. (2017). Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase. In Antibody-Drug Conjugates (pp. 91-103). Humana Press, New York, NY.
- Conju-Probe. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Conju-Probe Technical Note.
- Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. In Antibody-Drug Conjugates (pp. 147-161). Humana, New York, NY.
- Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-83.
- Panowski, S., et al. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. Antibodies, 6(4), 18.
- Beitello, E. (2025). Site-Specific Modification of Antibodies Utilizing Microbial Transglutaminase for Improved Immunoassay Performance.
- Chen, Y., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review.
- Iowa State University Digital Repository. (2025). Site-Specific Modification of Antibodies Utilizing Microbial Transglutaminase for Improved Immunoassay Performance.
- Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
- Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161.
- Lang, S. A. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Methods in Molecular Biology, 2140, 151-153.
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- Lhospice, F., et al. (2015). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase.
- Li, Z., et al. (2016). Precision Modification of Native Antibodies.
- BenchChem. (2025). Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential. BenchChem Technical Document.
- Zhang, D., et al. (2022). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 12(9), 3335-3350.
- ACS Publications. (2015). Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase.
- Wang, Y., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Molecular Pharmaceutics, 17(11), 4287-4295.
- Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.
- BioPharm International. (2016).
- Royal Society of Chemistry. (2020).
- PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- ResearchGate. (n.d.). Acidic hydrolysis mechanism of linker cleavage in Pepaxto via amidase enzymes.
- European Pharmaceutical Review. (2021). SEC-MS: a “powerful tool” for ADC analysis, find researchers.
- National Institutes of Health. (2014).
- ResearchGate. (n.d.). (a)
- National Institutes of Health. (2021).
- Oregon State University. (n.d.). Esters in ADC linkers: Optimization of stability and lysosomal cleavage.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
- National Institutes of Health. (2014).
- BroadPharm. (2022). Protocol for Amino PEG.
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- Thermo Fisher Scientific. (n.d.). instructions - edc.
- Vector Labs. (n.d.). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.
- LCGC International. (2020). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- MDPI. (2018).
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Lumiprobe. (n.d.). Protocol for conjugation of alkyne- or azide-modified proteins with dye azides or alkynes.
- Lumiprobe. (n.d.). Conjugation of Alkyne-modified Oligonucleotides with Dye Azides.
- Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR)
- ACS Publications. (2021).
- National Institutes of Health. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
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A Researcher's Guide to Photoaffinity Probe Synthesis and Application Using 4-(4-Azidophenyl)butyric Acid
Abstract
This comprehensive guide serves as a detailed technical resource for researchers, scientists, and drug development professionals on the synthesis and utilization of photoaffinity probes derived from 4-(4-azidophenyl)butyric acid. Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology for the identification and characterization of ligand-biomolecule interactions, playing a pivotal role in drug target identification and validation.[1][2][3] This document elucidates the fundamental principles of PAL, offers meticulously detailed protocols for both probe synthesis and experimental application, and provides critical insights to ensure the success of these powerful experiments. The protocols herein are structured to be self-validating, with in-depth explanations of experimental choices grounded in established chemical principles and supported by authoritative scientific literature.
Foundational Principles: Photoaffinity Labeling with Aryl Azides
Photoaffinity labeling is a powerful strategy used to create a covalent bond between a ligand, engineered into a "probe," and its specific biological target, such as a protein, upon activation with light.[1][4] This technique is indispensable for identifying the unknown protein targets of bioactive small molecules, mapping the precise binding sites of ligands, and unraveling the mechanisms of drug action.[2][5]
A photoaffinity probe is typically composed of three essential elements:
-
A Recognition Element: This is the core bioactive molecule (e.g., a drug candidate, metabolite, or peptide) that directs the probe to its specific biological target.
-
A Photoreactive Group: This is a chemical moiety that remains inert in the absence of light but becomes highly reactive upon UV irradiation, enabling it to form a covalent bond with the target.[1]
-
A Reporter Tag (Optional but Highly Recommended): This functional handle, such as biotin for affinity purification or a fluorophore for imaging, facilitates the detection, isolation, and identification of the labeled biomolecule.[6]
4-(4-Azidophenyl)butyric acid is a widely employed and versatile chemical building block for the construction of photoaffinity probes.[7][8] Its aryl azide moiety functions as the photoreactive group. When exposed to UV light (typically in the range of 250-350 nm), the aryl azide photodecomposes, releasing dinitrogen gas (N₂) and generating a highly reactive nitrene intermediate.[9][10] This transient nitrene species can then undergo a variety of insertion reactions, most notably into C-H and N-H bonds of nearby amino acid residues, thereby forging a stable, covalent link with the target protein.[9][11] The butyric acid component provides a flexible spacer and a carboxylic acid functional group, which allows for straightforward chemical conjugation to a wide array of ligands.
Figure 1: The fundamental mechanism of photoaffinity labeling using an aryl azide photoreactive group.
Synthesis Protocol: Crafting a Photoaffinity Probe with 4-(4-Azidophenyl)butyric Acid
This section details a robust protocol for the synthesis of a generic photoaffinity probe through the amide coupling of 4-(4-azidophenyl)butyric acid to a ligand that possesses a primary or secondary amine.
Essential Materials and Reagents
| Reagent | Recommended Supplier | Purity | Key Considerations |
| 4-(4-Azidophenyl)butyric acid | Major Chemical Suppliers | >95% | Must be stored protected from light. |
| Ligand with Amine Functionality (Ligand-NH₂) | User-Sourced | >95% | Purity and stability are critical for success. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Major Chemical Suppliers | >99% | Moisture-sensitive. Always handle in a fume hood. |
| N-Hydroxysuccinimide (NHS) | Major Chemical Suppliers | >98% | Moisture-sensitive. |
| Anhydrous Dimethylformamide (DMF) | Major Chemical Suppliers | Anhydrous Grade | Use a freshly opened bottle or ensure it is properly dried. |
| Dichloromethane (DCM) | Major Chemical Suppliers | Anhydrous Grade | |
| Diethyl Ether | Major Chemical Suppliers | Reagent Grade | Used for product precipitation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - | For aqueous extraction (workup). |
| Brine (Saturated NaCl) | Lab Prepared | - | For aqueous extraction (workup). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Suppliers | - | For drying organic solvent layers. |
| Thin Layer Chromatography (TLC) Plates | Major Chemical Suppliers | Silica Gel 60 F₂₅₄ | Essential for monitoring reaction progress. |
Step-by-Step Synthesis Methodology
This protocol employs a highly efficient two-step, one-pot reaction sequence: 1) The activation of the carboxylic acid of 4-(4-azidophenyl)butyric acid using DCC and NHS to generate a stable NHS ester intermediate, followed by 2) The reaction of this activated ester with the amine-containing ligand to form a stable amide bond.
Step 1: Activation of the Carboxylic Acid
-
In a scrupulously clean and dry round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-azidophenyl)butyric acid (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.
-
To this solution, add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and stir the mixture until all solids have dissolved.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly and carefully, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 to 6 hours.
-
The formation of the NHS ester can be monitored by TLC. A new, less polar spot corresponding to the activated ester should become visible. A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will also form.
Step 2: Amide Coupling with the Amine-Containing Ligand
-
In a separate flask, dissolve your amine-containing ligand (Ligand-NH₂) (1.0 to 1.2 equivalents) in a small volume of anhydrous DMF.
-
Add the ligand solution directly to the reaction mixture containing the pre-formed NHS ester.
-
To neutralize the acid generated during the coupling reaction, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Allow the reaction to stir at room temperature overnight (typically 12 to 18 hours).
-
Monitor the reaction's progress by TLC, aiming for the complete consumption of the amine-containing starting material.
Step 3: Reaction Workup and Product Purification
-
Upon completion, remove the precipitated DCU by filtering the reaction mixture. Rinse the filter cake with a small amount of DMF or DCM to recover any residual product.
-
Transfer the filtrate to a separatory funnel and dilute it with an organic solvent that is immiscible with water, such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (twice) to remove any unreacted NHS and other acidic impurities.
-
Water (once).
-
Brine (once) to aid in the separation of the aqueous and organic layers.
-
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified using flash column chromatography on silica gel. The appropriate mobile phase (solvent system) will depend on the polarity of the synthesized probe and should be determined beforehand by TLC analysis.
Essential Characterization of the Final Probe
Thorough characterization of the final photoaffinity probe is imperative to confirm its chemical identity, structural integrity, and purity.
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and confirm the successful formation of the amide bond between the ligand and the 4-(4-azidophenyl)butyric acid moiety.
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise mass of the synthesized probe, which confirms its elemental composition.[12][13][14]
-
Purity Assessment (HPLC): To quantify the purity of the final compound, which should ideally be greater than 95% for use in biological experiments.
Figure 2: A streamlined workflow diagram illustrating the key stages of photoaffinity probe synthesis.
Experimental Protocol: Executing a Photoaffinity Labeling Experiment
This section provides a generalized protocol for utilizing your synthesized photoaffinity probe to covalently label its target protein within a complex biological matrix, such as a cell lysate.
Necessary Materials and Reagents
-
Synthesized and characterized photoaffinity probe
-
Biological sample (e.g., cell lysate, purified protein)
-
Phosphate-buffered saline (PBS) or another appropriate buffer system
-
UV irradiation source (e.g., a handheld UV lamp or a UV crosslinker with a specific wavelength, typically 254 nm or 365 nm)[15]
-
SDS-PAGE reagents (gels, buffers, loading dye)
-
Protein visualization reagents (e.g., Coomassie or silver stain)
-
Western blotting equipment and reagents (if a target-specific antibody is available)
-
For enrichment: Streptavidin-conjugated beads (if the probe is biotinylated)
-
Mass spectrometry instrumentation and associated reagents
Step-by-Step Experimental Methodology
Step 1: Incubation with the Target
-
Prepare your biological sample. For cell lysates, ensure the buffer composition is compatible with the protein-ligand interaction and does not contain components that could interfere with the photo-crosslinking, such as primary amines (e.g., Tris buffer) or reducing agents like DTT.[9][15]
-
Add the photoaffinity probe to the biological sample. The optimal final concentration of the probe needs to be determined empirically, but a good starting range is typically 1–10 µM.
-
Incubate the mixture in complete darkness at a suitable temperature (e.g., 4 °C, room temperature, or 37 °C) to allow the probe to bind to its target. Incubation times can vary from 30 minutes to several hours.
Step 2: Photo-Activation by UV Irradiation
-
Place the samples in a suitable vessel (e.g., a petri dish or a multi-well plate) on ice to minimize potential heat-induced protein degradation during irradiation.
-
Expose the samples to UV light for a defined period. The optimal irradiation time and wavelength must be determined for each specific probe and target system. A common starting point is 5–15 minutes of irradiation at 254 nm.[15]
-
Essential Control Experiments:
-
No UV Control: A sample incubated with the probe but not exposed to UV light. This control is crucial for identifying non-covalent or non-specific interactions.
-
Competition Control: A sample that is pre-incubated with an excess (e.g., 100-fold) of the unlabeled, parent ligand before the addition of the photoaffinity probe. A significant reduction in the labeling signal in this sample demonstrates the specificity of the probe for its intended target.
-
Step 3: Analysis of Covalently Labeled Proteins
-
Following UV irradiation, the covalently labeled proteins can be analyzed using a variety of techniques.
-
SDS-PAGE Analysis: Add SDS-PAGE loading dye to the samples, heat them, and resolve the proteins on a polyacrylamide gel.
-
If the probe includes a fluorescent tag, the gel can be imaged directly using an appropriate fluorescence scanner.
-
If the probe is biotinylated, the proteins can be transferred to a membrane and detected using a streptavidin-HRP (horseradish peroxidase) conjugate, followed by chemiluminescence detection.
-
-
Target Enrichment (for Biotinylated Probes):
-
Incubate the irradiated lysate with streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.
-
Perform extensive washing of the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads for further analysis.
-
-
Identification by Mass Spectrometry: The enriched and eluted proteins can be identified using mass spectrometry. This is the ultimate readout for discovering previously unknown protein targets.[13][14]
Figure 3: A generalized workflow for a typical photoaffinity labeling experiment, from incubation to target identification.
Troubleshooting and Key Considerations
-
Sub-optimal Labeling Efficiency:
-
Empirically optimize the probe concentration, incubation duration, and UV irradiation time.
-
Assess whether the linker length or attachment point on the ligand might sterically hinder the photoreactive group from accessing the target's surface.
-
Confirm the stability of both the probe and the target protein under the chosen experimental conditions.
-
-
High Background or Non-Specific Labeling:
-
The competition control is your most important tool for demonstrating labeling specificity.
-
Optimize the stringency and number of washing steps during any affinity enrichment procedure.
-
If non-specific labeling persists, consider synthesizing a probe with a different photoreactive group, such as a diazirine, which can sometimes offer a different reactivity profile.[16]
-
-
Probe Instability:
-
Aryl azides are generally stable but can be reduced to amines by thiol-containing reagents like DTT.[9] Ensure such reagents are excluded from buffers used before and during the UV irradiation step.
-
Always store photoaffinity probes protected from light to prevent premature decomposition.
-
Concluding Remarks
4-(4-Azidophenyl)butyric acid stands out as a highly effective and versatile reagent for the synthesis of custom photoaffinity probes. The detailed protocols provided in this application note offer a solid and reliable foundation for researchers to successfully design, synthesize, and implement these powerful chemical tools. The success of photoaffinity labeling experiments hinges on the careful optimization of experimental parameters and the diligent inclusion of rigorous controls. When executed thoughtfully, this technique provides unparalleled insights into the intricate world of ligand-target interactions.
References
-
An overview of the current proposed mechanism of aryl azide... - ResearchGate. (n.d.). Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]
-
Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Current Topics in Medicinal Chemistry, 2(3), 271–288. [Link]
-
Photoaffinity Labelling - Domainex. (n.d.). Retrieved from [Link]
-
Li, Z., & Li, L. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences, 105(2), 433–440. [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(14), 1897–1908. [Link]
-
Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. Current Topics in Medicinal Chemistry, 2(3), 271-288. [Link]
-
Asami, T., Kawatani, M., Shiraishi, A., et al. (2007). Convenient synthesis of photoaffinity probes and evaluation of their labeling abilities. Organic Letters, 9(11), 2055–2058. [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59, 1897-1908. [Link]
-
Sato, S., Hori, M., Takahashi, D., et al. (2016). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Bioscience, Biotechnology, and Biochemistry, 80(8), 1500–1506. [Link]
-
Parker, C. G., & Pratt, M. R. (2017). Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry. Chemistry – A European Journal, 23(34), 8148–8152. [Link]
-
Lachs, A., Pless, S. A., & Strømgaard, K. (2015). Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 896–900. [Link]
-
Gunawan, A. M., & Ang, S. H. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 22(8), 1239. [Link]
-
Suchanek, M., Rados, M., & Schirmeister, T. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 4(1), 33–46. [Link]
-
MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55–73. [Link]
-
Ax, E., et al. (2002). Synthesis of AX7593, a quinazoline-derived photoaffinity probe for EGFR. Organic Letters, 4(12), 2055-2057. [Link]
-
Swinney, D. C., et al. (1991). Synthesis and evaluation of photoaffinity probes directed at lanosterol 14α-demethylase (P-45014DM). Journal of Medicinal Chemistry, 34(3), 1145-1151. [Link]
-
Suchanek, M., Rados, M., & Schirmeister, T. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 4(1), 33–46. [Link]
-
4-(4-Azidophenyl)butyric acid | 103489-33-4 - J&K Scientific LLC. (n.d.). Retrieved from [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. | Semantic Scholar [semanticscholar.org]
- 4. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Azidophenyl)butyric acid
Introduction
Welcome to the technical support guide for the synthesis of 4-(4-Azidophenyl)butyric acid. This molecule is a valuable bifunctional linker used extensively in bioconjugation, click chemistry, and as a photo-affinity labeling reagent.[1][2] Its synthesis, typically involving the diazotization of 4-(4-Aminophenyl)butyric acid followed by substitution with an azide salt, can be prone to low yields if not performed under optimal conditions.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common challenges and improve the yield and purity of their product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the synthesis of 4-(4-Azidophenyl)butyric acid?
A1: The single most critical parameter is temperature control during the formation of the diazonium salt intermediate. Aryl diazonium salts are notoriously unstable at elevated temperatures.[3][4] The reaction must be maintained between 0-5 °C to prevent decomposition of the diazonium salt, which leads to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield.[3][5]
Q2: My reaction mixture turned dark brown/black during the diazotization step. What happened?
A2: A dark brown or black color is a strong indicator of diazonium salt decomposition and the formation of polymeric azo compounds or other degradation products. This is almost always due to the temperature rising above the recommended 0-5 °C range.[3] Ensure your ice bath is well-maintained and that the addition of the sodium nitrite solution is done slowly to manage the exothermic nature of the reaction.
Q3: Is it safe to handle sodium azide? What precautions are necessary?
A3: Sodium azide (NaN₃) is a potent toxin and can be explosive, especially in the presence of heavy metals or when heated.[6] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which generates the highly toxic and explosive hydrazoic acid (HN₃). All excess sodium azide must be quenched before disposal.[6][7]
Q4: How do I properly quench the excess sodium azide after the reaction?
A4: Excess sodium azide can be safely quenched by reacting it with nitrous acid, which is generated in situ.[6][7] After the reaction is complete, and while the mixture is still cold, a 20% aqueous solution of sodium nitrite is added, followed by the slow, dropwise addition of an acid (like 20% H₂SO₄) until the solution is acidic.[6] The completion of the quench can be tested with starch-iodide paper, which turns blue in the presence of excess nitrite.[6] This procedure must be performed in a well-ventilated fume hood as toxic nitric oxide (NO) gas is released.[8]
Reaction Pathway and Common Pitfalls
The synthesis proceeds in two main steps: the diazotization of the primary amine and the subsequent displacement by the azide anion. Understanding this pathway is key to troubleshooting.
Diagram: Synthesis of 4-(4-Azidophenyl)butyric acid
Caption: Reaction scheme showing the two-step synthesis and major side reactions.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low or No Product Formation
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Vigorous bubbling (gas evolution) during nitrite addition. | Decomposition of the diazonium salt. The temperature has exceeded 5 °C, causing the unstable intermediate to decompose into N₂(g) and an aryl cation, which then reacts with water.[3][5] | Improve Temperature Control: Use a crushed ice/salt bath for more effective cooling. Add the sodium nitrite solution very slowly, dropwise, ensuring the internal temperature never rises above 5 °C. |
| Starting material (amine) is recovered. | Incomplete diazotization. This can be due to insufficient acid (the amine must be fully protonated) or an incorrect stoichiometry of sodium nitrite. | Verify Stoichiometry & Acidity: Ensure at least 2.5-3 equivalents of strong acid (e.g., HCl) are used to fully dissolve and protonate the starting amine. Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. |
| Reaction fails to proceed after azide addition. | Inactive sodium azide or premature quenching. Old or improperly stored sodium azide may be less reactive. Adding the azide before the diazonium salt is fully formed can also be an issue. | Check Reagents: Use fresh, properly stored sodium azide. Allow the diazotization reaction to stir for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt before adding the azide solution. |
Problem 2: Product is Impure (Oily, Tarry, or Incorrect Characterization)
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Final product is a dark, oily, or tarry substance. | Formation of phenolic byproducts and/or azo dyes. This results from diazonium salt decomposition (high temperature) or self-coupling reactions.[9] | Strict Temperature Control: As above, maintain 0-5 °C throughout. pH Control: Ensure the solution remains acidic during diazotization. If the pH rises, the diazonium salt can couple with unreacted amine or the phenol byproduct to form colored azo compounds. |
| Product is difficult to crystallize from the crude solid. | Presence of soluble impurities. The main byproduct, 4-hydroxyphenylbutyric acid, can co-precipitate or interfere with the crystallization of the desired azide. | Purification via Extraction: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer and extract the pure product. |
| Characterization (NMR, IR) shows a mix of products. | Incomplete reaction or significant side reactions. Multiple species are present in the final material. | Review Entire Procedure: Re-evaluate all steps, from reagent purity and stoichiometry to reaction time and temperature control. Chromatography: If extraction is insufficient, column chromatography (silica gel) may be necessary to isolate the pure product. |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low yield issues.
Detailed Experimental Protocol
This protocol is optimized for yield and purity. Safety First: This procedure involves toxic and potentially explosive reagents. Perform all steps in a certified chemical fume hood with appropriate PPE.
Reagents & Materials:
-
4-(4-Aminophenyl)butyric acid (1.0 eq)[10]
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.2 eq)
-
Sodium Azide (NaN₃) (1.3 eq)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice/Salt Bath
Procedure:
-
Preparation of Amine Salt Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-(4-Aminophenyl)butyric acid (1.0 eq).
-
Add deionized water (~10 mL per gram of amine) and concentrated HCl (3.0 eq).
-
Stir until the amine fully dissolves to form the hydrochloride salt. The solution may need gentle warming, but must be cooled thoroughly before the next step.
-
Place the flask in an ice/salt bath and cool the solution to 0 °C.
-
-
Diazotization (Formation of Diazonium Salt):
-
Prepare a solution of sodium nitrite (1.2 eq) in a small amount of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes.
-
CRITICAL: Monitor the temperature closely with a low-temperature thermometer. The internal reaction temperature must NOT exceed 5 °C.[3][11]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20 minutes.
-
-
Azide Substitution:
-
In a separate beaker, dissolve sodium azide (1.3 eq) in a minimal amount of deionized water. Cool this solution in an ice bath.
-
Slowly add the cold sodium azide solution to the diazonium salt solution. A precipitate may form.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Final Product:
-
The resulting crude solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield 4-(4-Azidophenyl)butyric acid as a solid.
-
References
-
Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture? Retrieved from [Link]
-
Lang, X., et al. (2012). Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
-
ResearchGate. (2019). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? Retrieved from [Link]
-
Schotten, C., et al. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sodium Azide. Retrieved from [Link]
-
ResearchGate. (2022). A traditional process for quenching of excess sodium azide present in... Retrieved from [Link]
-
ResearchGate. (2019). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Retrieved from [Link]
-
Reddit. (2021). How to quench azide. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Radiolabelled Aryl Azides from Diazonium Salts: Experimental and Computational Results Permit to Identify the Preferred Mechanism. Retrieved from [Link]
-
PubChem. 4-(4-Azidophenyl)butyric acid. Retrieved from [Link]
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
J&K Scientific LLC. 4-(4-Azidophenyl)butyric acid. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? Retrieved from [Link]
-
Semantic Scholar. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of. Retrieved from [Link]
-
YouTube. (2020). more sample diazonium ion problems. Retrieved from [Link]
-
Organic Chemistry Portal. Diazotisation. Retrieved from [Link]
-
Zolton, L. DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Retrieved from [Link]
-
Organic Syntheses. γ-PHENYLBUTYRIC ACID. Retrieved from [Link]
- Google Patents. (2017). A kind of preparation method of p-aminophenyl butyric acid.
-
ResearchGate. (2025). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Retrieved from [Link]
-
PubChem. 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]
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- 8. reddit.com [reddit.com]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NHS Ester Reactions with 4-(4-Azidophenyl)butyric Acid
Welcome to the technical support center for NHS ester reactions involving 4-(4-Azidophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical guidance needed to overcome common challenges and ensure the success of your bioconjugation experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 4-(4-Azidophenyl)butyric acid and its N-hydroxysuccinimide (NHS) ester.
Q1: What is the optimal pH for reacting the NHS ester of 4-(4-Azidophenyl)butyric acid with a primary amine?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is a critical parameter that balances amine reactivity and NHS ester stability. The recommended pH range is typically 7.2 to 8.5.[1][2] At a pH below 7, the primary amine is mostly protonated (-NH3+), making it a poor nucleophile and significantly slowing down the reaction.[3] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amidation reaction and reduces the overall yield of your conjugate.[2][3] For many applications, a pH of 8.3-8.5 is considered optimal.[1][4][5]
Q2: What are the most suitable buffers for this reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5][6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, borate, and HEPES buffers are all excellent choices.[1][2] A 0.1 M sodium bicarbonate solution naturally has a pH in the optimal range.[1][4][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will quench the reaction.[2] While some sources suggest Tris can occasionally be used due to its hindered amine, it is generally not recommended to ensure high conjugation efficiency.[1][4][5]
Q3: How should I dissolve and handle 4-(4-Azidophenyl)butyric acid and its NHS ester?
A3: Proper handling and storage are vital for maintaining the reactivity of these compounds.
-
4-(4-Azidophenyl)butyric acid: This compound is a solid and should be stored at 4°C.[7] It is soluble in organic solvents like dimethyl sulfoxide (DMSO).[8]
-
4-(4-Azidophenyl)butyric acid NHS ester: This is also a solid and should be stored at -20°C under desiccated conditions.[9][10][11] For reaction, it is typically dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or dimethylformamide (DMF) immediately before use.[1][2][10] It is important to use amine-free DMF, as any contaminating dimethylamine will react with the NHS ester.[1][4] Aqueous solutions of the NHS ester are not stable and should be used immediately.[1]
Q4: Does the azide group on 4-(4-Azidophenyl)butyric acid interfere with the NHS ester reaction?
A4: The azide group is generally considered a "bioorthogonal" functional group, meaning it is unreactive with most functional groups found in biological systems, including primary amines, under typical NHS ester reaction conditions. Therefore, you should not expect any significant side reactions involving the azide group during the NHS ester coupling step. The azide is intended for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][12]
II. In-depth Troubleshooting Guides
This section provides detailed solutions to more complex issues you may encounter during your experiments.
Problem 1: Low or No Conjugation Yield
You've performed the reaction, but analysis (e.g., by SDS-PAGE, HPLC, or mass spectrometry) shows a low yield of the desired conjugate or no reaction at all.
-
Cause A: Incorrect pH of the Reaction Buffer
-
Explanation: As detailed in the FAQs, the pH is the most critical factor. If the pH is too low, the amine on your target molecule will be protonated and non-nucleophilic. If it's too high, the NHS ester will rapidly hydrolyze.[3]
-
Solution:
-
Verify Buffer pH: Always measure the pH of your reaction buffer immediately before use.
-
Optimize pH: Perform small-scale pilot reactions at different pH values within the 7.2-8.5 range (e.g., 7.5, 8.0, 8.5) to determine the optimal pH for your specific molecules.
-
Monitor pH during Reaction: For large-scale or long reactions, the release of the N-hydroxysuccinimide byproduct can lower the pH.[5] Consider using a more concentrated buffer to maintain a stable pH.[4][5]
-
-
-
Cause B: Hydrolysis of the NHS Ester
-
Explanation: NHS esters are highly susceptible to hydrolysis in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2]
-
Solution:
-
Prepare Fresh: Always prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[1] Do not store NHS esters in solution for extended periods, although storage in DMF at -20°C for 1-2 months is possible.[1][4]
-
Minimize Water Exposure: Ensure your DMSO or DMF is anhydrous. Keep the vial of solid NHS ester tightly capped and stored in a desiccator.[9][10] Allow the vial to warm to room temperature before opening to prevent condensation.[13]
-
Prompt Addition: Add the dissolved NHS ester to your amine-containing solution without delay.
-
-
-
Cause C: Inactive Reagents
-
Explanation: Either the 4-(4-Azidophenyl)butyric acid NHS ester or the amine-containing molecule may have degraded.
-
Solution:
-
Check NHS Ester Activity: You can perform a quick qualitative test. Dissolve a small amount of the NHS ester in an amine-free buffer and measure the absorbance at 260-280 nm. Then, add a small amount of a concentrated base (e.g., 0.5-1.0 N NaOH) to hydrolyze the ester completely and remeasure the absorbance. A significant increase in absorbance indicates the presence of the released NHS, confirming the ester was active.[2][13]
-
Verify Amine Availability: Ensure the primary amine on your target molecule is accessible and not sterically hindered. Also, confirm the purity and concentration of your amine-containing molecule.
-
-
-
Cause D: Suboptimal Molar Ratio of Reactants
-
Explanation: An insufficient amount of the NHS ester will lead to incomplete labeling of the target amine.
-
Solution:
-
Use Molar Excess: A molar excess of the NHS ester over the amine-containing molecule is generally recommended to drive the reaction to completion. A starting point of a 5- to 20-fold molar excess is common.[6]
-
Empirical Optimization: The optimal ratio can depend on the concentration of your reactants and the number of amines you wish to label. It is advisable to perform a titration experiment with varying molar ratios to find the ideal condition for your specific application.
-
-
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][2][4][5] | Balances amine nucleophilicity and NHS ester stability.[3] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES[1][2] | Must be free of primary amines to avoid competition.[5] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[1][2] | Prevents premature hydrolysis of the NHS ester. |
| Molar Ratio | 5-20 fold excess of NHS ester | Drives the reaction towards product formation. |
| Temperature | 4°C to Room Temperature[6] | Lower temperatures can help minimize hydrolysis during longer reactions.[2] |
| Reaction Time | 30 minutes to overnight[1][5][6] | Dependent on temperature, pH, and reactant concentrations. |
Problem 2: Presence of Side Products or Poor Purity
After the reaction, you observe multiple unexpected products, leading to difficulties in purification.
-
Cause A: Reaction with Other Nucleophiles
-
Explanation: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups present on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, especially at higher pH values.[14][15] These side reactions are generally less favorable than the reaction with primary amines but can occur.[14][16]
-
Solution:
-
Optimize pH: Lowering the pH to the lower end of the recommended range (e.g., 7.2-7.5) can increase the selectivity for primary amines over other nucleophiles.
-
Control Reaction Time: Avoid unnecessarily long reaction times to minimize the occurrence of slower side reactions.
-
Purification: Utilize purification methods with high resolving power, such as reverse-phase HPLC or affinity chromatography, to separate the desired conjugate from side products.
-
-
-
Cause B: Multiple Labeling Sites
-
Explanation: If your target molecule (e.g., a protein) has multiple primary amines (N-terminus and lysine residues), you may obtain a heterogeneous mixture of products with varying degrees of labeling.
-
Solution:
-
Control Molar Ratio: To favor mono-labeling, reduce the molar excess of the NHS ester. You may need to use a stoichiometric amount or even a slight sub-stoichiometric amount of the NHS ester.
-
pH Manipulation: In some cases, a slightly lower pH (around 7) can favor labeling of the N-terminal alpha-amine over the epsilon-amines of lysine residues due to differences in their pKa values, though this is highly protein-dependent.[14]
-
-
-
Cause C: Aggregation of the Target Molecule
-
Explanation: The addition of an organic solvent (DMSO or DMF) can sometimes cause proteins to denature and aggregate. The conjugation process itself can also sometimes lead to aggregation.
-
Solution:
-
Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10%.[6]
-
Use Sulfo-NHS Ester: If solubility is a major issue, consider using the sulfonated version of the NHS ester (Sulfo-NHS). The added sulfonate group makes the molecule water-soluble, potentially eliminating the need for an organic solvent.[13][17]
-
Screen Additives: Including stabilizing agents like arginine or non-ionic detergents in your buffer might help prevent aggregation.
-
-
III. Experimental Workflow & Diagrams
To provide a clearer picture, the following section outlines a general experimental protocol and includes diagrams to visualize the key processes.
General Protocol for Labeling a Protein with 4-(4-Azidophenyl)butyric Acid NHS Ester
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Protein Preparation: If your protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.[6] Adjust the protein concentration to 1-10 mg/mL.[1][6]
-
NHS Ester Preparation: Just before use, dissolve the 4-(4-Azidophenyl)butyric acid NHS ester in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL).
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess. Vortex gently to mix.[5]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6]
-
Quenching (Optional but Recommended): Stop the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for another 15-30 minutes.[6]
-
Purification: Remove unreacted NHS ester, the hydrolyzed acid, and the NHS byproduct by passing the reaction mixture over a desalting column (gel filtration) or through dialysis.[1][5][6]
Visualizing the Workflow and Potential Pitfalls
Diagram 1: NHS Ester Activation and Conjugation Workflow
A schematic of the overall experimental process.
Diagram 2: Competing Reactions in the Aqueous Buffer
Illustration of the desired reaction versus hydrolysis.
IV. References
-
Technical Support Center: Optimizing Azido-PEG7-acid EDC/NHS Coupling. BenchChem.
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. StackExchange. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]
-
Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. BenchChem.
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Azidobutyric acid NHS ester (A270054). Antibodies.com. [Link]
-
Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. [Link]
-
N-Hydroxysuccinimide active ester. Peptide Institute, Inc. [Link]
-
4-(4-Azidophenyl)butyric acid. PubChem. [Link]
-
4-(4-Azidophenyl)butyric acid. J&K Scientific LLC. [Link]
-
Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. BenchChem.
-
There are many methods for activating a carboxylic acid in prepar... Pearson. [Link]
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
-
Crossing the Solubility Rubicon:15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. White Rose Research Online. [Link]
-
Kinetics of conjugation of porphyrin-NHS esters with mPEG 4 -NH 2 in... ResearchGate. [Link]
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- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbio.net [usbio.net]
- 8. 4-(4-Azidophenyl)butyric acid (103489-33-4) for sale [vulcanchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Azidobutyric acid NHS ester (A270054) | Antibodies.com [antibodies.com]
- 11. apexbt.com [apexbt.com]
- 12. Azidobutyric acid NHS ester, 943858-70-6 | BroadPharm [broadpharm.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
quantitative analysis of bioconjugation efficiency with 4-(4-Azidophenyl)butyric acid
A Senior Application Scientist's Guide to the Quantitative Analysis of Bioconjugation Efficiency with 4-(4-Azidophenyl)butyric Acid
For researchers, scientists, and drug development professionals, the precise covalent attachment of molecules to biologics—a process known as bioconjugation—is fundamental to creating next-generation therapeutics, diagnostics, and research tools. The choice of a chemical linker is a critical decision that dictates the strategy for conjugation, the stability of the final product, and the analytical methods required for its characterization. This guide provides an in-depth technical comparison of the primary analytical methodologies used to quantify the efficiency of bioconjugation reactions involving 4-(4-Azidophenyl)butyric acid, a versatile heterobifunctional linker.
4-(4-Azidophenyl)butyric acid is distinguished by its two functionally independent reactive handles.[1][2] The carboxylic acid allows for the formation of a stable amide bond with primary amines (e.g., lysine residues on a protein) after activation. The azide group serves as a bioorthogonal handle for a subsequent, highly specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This two-step conjugation strategy offers a high degree of control and modularity.[4]
This guide will focus on the quantitative techniques to assess the efficiency of the initial amine conjugation step, which is crucial for determining the degree of linker incorporation. We will objectively compare the performance of UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) with supporting experimental insights and detailed protocols.
The Two-Stage Bioconjugation Workflow
The use of 4-(4-Azidophenyl)butyric acid involves a sequential two-step process. Understanding this workflow is essential for designing an appropriate analytical strategy.
-
Activation and Amine Conjugation: The carboxylic acid of 4-(4-Azidophenyl)butyric acid is not intrinsically reactive towards amines. It must first be activated, commonly by converting it into an N-hydroxysuccinimide (NHS) ester using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6] This activated linker then readily reacts with primary amines on the biomolecule to form a stable amide bond. The efficiency of this first step determines the number of azide handles introduced onto the biomolecule.
-
Bioorthogonal Click Reaction: The azide-functionalized biomolecule can then be conjugated to a second molecule containing a compatible alkyne group. This reaction is highly specific and efficient, proceeding with minimal side reactions, which is a key advantage of "click chemistry".[7][8]
The following diagram illustrates this two-stage bioconjugation workflow.
Caption: Workflow for two-stage bioconjugation using 4-(4-Azidophenyl)butyric acid.
Comparative Analysis of Quantitative Techniques
The primary goal in quantifying the efficiency of the first conjugation step is to determine the average number of linker molecules attached to each biomolecule. In the context of antibody-drug conjugates (ADCs), this is referred to as the Drug-to-Antibody Ratio (DAR), though in this initial stage, it is more accurately a "Linker-to-Antibody Ratio".[3]
| Feature | UV-Vis Spectroscopy | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Information Provided | Average linker:biomolecule ratio | Average ratio and distribution of labeled light and heavy chains (after reduction) | Average ratio and distribution of intact conjugate species with different numbers of linkers | Precise mass of conjugate species, average ratio, distribution, and confirmation of identity |
| Principle | Measures absorbance at two wavelengths to determine concentrations of the biomolecule and the conjugated linker.[1] | Separates molecules based on hydrophobicity under denaturing conditions.[9] | Separates intact conjugate isoforms based on hydrophobicity under non-denaturing conditions.[9] | Measures the mass-to-charge ratio of ionized molecules.[8] |
| Resolution | No separation of different labeled species. | High resolution of light and heavy chains and their labeled forms.[9] | High resolution of intact biomolecules with different degrees of labeling.[10] | Very high resolution, capable of resolving species with single linker differences.[11] |
| Sample Requirement | Moderate (µg to mg) | Low (µg) | Low (µg) | Low (µg), but requires high purity |
| Speed | Fast | Moderate (15-30 min per sample) | Moderate (20-40 min per sample) | Slow to Moderate |
| Instrumentation | Common (Spectrophotometer) | Common (HPLC system) | Common (HPLC system) | Specialized (Mass Spectrometer) |
| Key Advantage | Simple, rapid, and requires common equipment.[1] | Orthogonal method to UV-Vis, provides information on chain distribution.[9] | Analyzes intact, native conjugate, providing a clear picture of the species distribution.[10] | Provides the most detailed and accurate characterization.[8] |
| Key Limitation | Requires a distinct chromophore on the linker and accurate extinction coefficients; provides only an average value.[7] | Denaturing conditions may not be suitable for all bioconjugates; does not analyze the intact conjugate.[1] | Not suitable for all types of bioconjugates (e.g., highly heterogeneous lysine conjugates can be difficult to resolve).[1] | Higher cost, more complex data analysis, and potential for ion suppression or differing ionization efficiencies.[8] |
Experimental Protocols and Methodologies
The trustworthiness of any quantitative analysis relies on robust and well-controlled experimental protocols. The following sections provide detailed, step-by-step methodologies for the key analytical techniques.
Activation of 4-(4-Azidophenyl)butyric Acid
This initial step is critical for a successful conjugation. The goal is to generate a semi-stable NHS ester that is reactive toward primary amines.
Protocol:
-
Reagent Preparation:
-
Dissolve 4-(4-Azidophenyl)butyric acid in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM.
-
Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the same anhydrous solvent.
-
-
Activation Reaction:
-
In a dry glass vial, add the 4-(4-Azidophenyl)butyric acid solution.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.
-
Mix thoroughly and allow the reaction to proceed at room temperature for 1-2 hours, protected from light and moisture.
-
-
Usage: The resulting activated linker solution should be used immediately for the bioconjugation reaction, as the NHS ester is susceptible to hydrolysis.[5]
Causality Behind Choices:
-
Anhydrous Solvent: Prevents premature hydrolysis of the highly reactive EDC and the resulting NHS ester, maximizing the yield of the active linker.[5]
-
Molar Excess of EDC/NHS: A slight molar excess ensures the complete conversion of the carboxylic acid to the NHS ester.
-
Immediate Use: The half-life of NHS esters in aqueous solutions can be short, especially at neutral to alkaline pH. Using the activated linker immediately ensures maximum reactivity with the target biomolecule.[9]
Quantitative Analysis by UV-Vis Spectroscopy
This method is often the first choice for a rapid estimation of the average degree of labeling.[1] It relies on the Beer-Lambert law and requires that the linker's chromophore has an absorbance maximum distinct from the protein's absorbance at 280 nm.[7]
Caption: Principle of UV-Vis spectroscopy for determining the degree of labeling.
Protocol:
-
Determine Extinction Coefficients (ε):
-
Accurately measure the absorbance of a known concentration of the unconjugated biomolecule at 280 nm and at the linker's maximum absorbance wavelength (λ_linker). Calculate ε_prot at both wavelengths.
-
Accurately measure the absorbance of a known concentration of the activated linker (or a stable analog) at 280 nm and λ_linker. Calculate ε_linker at both wavelengths.
-
-
Sample Preparation:
-
Perform the bioconjugation reaction.
-
Purify the bioconjugate from excess, unreacted linker using a desalting column or dialysis. This step is critical to avoid overestimation.
-
Prepare the purified bioconjugate in a suitable buffer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purified bioconjugate solution at 280 nm (A_280) and at λ_linker (A_linker).
-
-
Calculation:
-
Use the following simultaneous equations to solve for the molar concentrations of the protein (C_prot) and the linker (C_linker):[4]
-
A_280 = (ε_prot_280 * C_prot) + (ε_linker_280 * C_linker)
-
A_linker = (ε_prot_linker * C_prot) + (ε_linker_linker * C_linker)
-
-
The Linker-to-Biomolecule Ratio = C_linker / C_prot.
-
Causality Behind Choices:
-
Purification: Failure to remove the unreacted linker, which absorbs strongly at its λ_max, is the most common source of error, leading to a falsely high calculated conjugation efficiency.
-
Accurate Extinction Coefficients: The accuracy of the final ratio is directly dependent on the accuracy of the extinction coefficients used in the calculation. These should be determined empirically under the same buffer conditions if possible.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and provides information on the distribution of labeled species, making it a more powerful technique than UV-Vis spectroscopy.[9]
RP-HPLC is typically performed on the reduced bioconjugate (e.g., antibody light and heavy chains) under denaturing conditions.[9]
Protocol:
-
Sample Preparation:
-
Take an aliquot of the purified bioconjugate (approx. 20-50 µg).
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10-20 mM.[12]
-
Incubate at 37°C for 30 minutes to reduce inter-chain disulfide bonds.
-
-
Chromatography:
-
Column: C4 or C8 reversed-phase column suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A linear gradient from ~20% B to 60% B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled and labeled light and heavy chains. Labeled chains will have a longer retention time due to the increased hydrophobicity from the linker.
-
Integrate the peak areas for each species.
-
Calculate the weighted average Linker-to-Biomolecule Ratio based on the relative peak areas and the number of linkers on each chain.[3]
-
Causality Behind Choices:
-
Reduction: For antibodies, reduction is necessary to separate the light and heavy chains, allowing for a more detailed analysis of where the linker has attached.
-
Denaturing Conditions (Low pH, Organic Solvent): These conditions are required for effective separation on a reversed-phase column but mean that the native structure of the protein is not analyzed.[1]
HIC separates intact bioconjugates under non-denaturing conditions based on hydrophobicity, providing a profile of species with different numbers of attached linkers.[10]
Protocol:
-
Sample Preparation:
-
Dilute the purified bioconjugate into the high-salt mobile phase A to ensure binding to the column.
-
-
Chromatography:
-
Column: A HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A reverse salt gradient, starting at 100% A and decreasing to 0% A over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity. The unlabeled biomolecule elutes first, followed by species with one linker, two linkers, and so on.
-
Integrate the peak areas for each species.
-
Calculate the weighted average Linker-to-Biomolecule Ratio from the relative area percentages of each peak.[9]
-
Causality Behind Choices:
-
Non-denaturing Conditions: HIC uses a high-salt mobile phase to promote hydrophobic interactions without denaturing the protein. This allows for the analysis of the intact, folded bioconjugate, which is a significant advantage.
-
Reverse Salt Gradient: Decreasing the salt concentration reduces the hydrophobic interactions between the bioconjugate and the stationary phase, allowing for the elution of progressively more hydrophobic (i.e., more highly labeled) species.
Quantitative Analysis by Mass Spectrometry (MS)
MS provides the most definitive characterization by directly measuring the mass of the bioconjugate. An increase in mass corresponds to the covalent attachment of the linker.[8]
Protocol:
-
Sample Preparation:
-
Purify the bioconjugate to a high degree to remove salts and detergents that can interfere with ionization. This is often achieved by buffer exchange into an MS-compatible buffer like ammonium acetate or by using online desalting with an HPLC system.
-
For analysis of subunits, the sample can be reduced as described for RP-HPLC.
-
-
Analysis:
-
The sample is introduced into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mass spectra are acquired over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
The raw m/z spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unlabeled biomolecule and the various labeled species.
-
The relative abundance of each peak can be used to calculate the average Linker-to-Biomolecule Ratio.[5]
-
Causality Behind Choices:
-
High Purity & MS-Compatible Buffer: Non-volatile salts and detergents suppress the ESI signal, preventing accurate mass measurement.
-
Deconvolution: This mathematical process is essential to convert the complex raw data (m/z) into an easily interpretable spectrum of molecular weights.[5]
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the bioconjugation efficiency analysis, it is crucial to employ a self-validating system where orthogonal methods are used to confirm results.
Caption: A self-validating workflow using orthogonal analytical methods.
A robust analysis would begin with UV-Vis for a quick estimation. This would be followed by HIC-HPLC to confirm the average ratio and, critically, to visualize the distribution of intact conjugate species.[9] RP-HPLC on the reduced sample provides further confirmation and details on how the linker is distributed among the subunits.[9] Finally, mass spectrometry serves as the gold standard, confirming the identity and mass of each species observed in the HPLC chromatograms and providing the most accurate assessment of the distribution and average labeling ratio.[8] When the results from these different methods converge, it provides high confidence in the quantitative assessment of the bioconjugation efficiency.
References
-
PubMed. (n.d.). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
Li, F., Li, Y., & Liu, R. (2018). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 8(1), 7–17. [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. [Link]
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. [Link]
-
ACS Publications. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. [Link]
-
Agilent. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]
-
National Center for Biotechnology Information. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. [Link]
-
National Center for Biotechnology Information. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. [Link]
-
PharmiWeb.com. (2023). Drug-to-Antibody Ratio Analysis Methods. [Link]
-
J-STAGE. (2021). In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. [Link]
-
J&K Scientific LLC. (n.d.). 4-(4-Azidophenyl)butyric acid | 103489-33-4. [Link]
-
ACS Publications. (2005). A Comparative Study of Bioorthogonal Reactions with Azides. [Link]
-
ResearchGate. (2016). Drug-to-antibody ratio for complete conjugation. Using the reduced.... [Link]
-
PubMed. (2011). Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions. [Link]
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- 1. jk-sci.com [jk-sci.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Functional Impact of Protein Modification by 4-(4-Azidophenyl)butyric Acid: A Comparative Guide
Executive Summary
The covalent modification of proteins with chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the elucidation of protein-protein interactions, identification of drug targets, and stabilization of therapeutic complexes.[1][2] Among the arsenal of available tools, 4-(4-Azidophenyl)butyric acid (AzPBA) has emerged as a widely used photo-affinity labeling (PAL) reagent.[1][3] Its utility stems from the ability to be activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with interacting biomolecules.[1][4] However, the introduction of any exogenous molecule, including AzPBA, carries the risk of altering the protein's native structure and, consequently, its function.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the functional consequences of AzPBA modification. We will delve into the underlying mechanisms, present a multi-faceted strategy for functional assessment, provide detailed experimental protocols, and compare AzPBA to alternative protein modification reagents.
Introduction to 4-(4-Azidophenyl)butyric Acid (AzPBA) as a Molecular Probe
4-(4-Azidophenyl)butyric acid is a heterobifunctional crosslinker.[6] Its structure comprises three key components: a photoreactive aryl azide group, a butyric acid linker that provides a spacer arm, and a carboxylic acid functional group.[3][6][7] This carboxylic acid can be activated (e.g., via conversion to an N-hydroxysuccinimide ester) to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[8][9][10] This initial conjugation step tethers the AzPBA molecule to the protein of interest. The subsequent, and most critical, step is the photo-activation of the aryl azide.
Mechanism of Covalent Modification: Photo-Affinity Labeling
The power of AzPBA lies in its photo-inducible reactivity. Upon exposure to UV light (typically around 260 nm), the aryl azide group undergoes photolysis, releasing nitrogen gas and generating a highly reactive nitrene intermediate.[1][11] This nitrene is a strong electrophile capable of inserting into a wide range of chemical bonds, including C-H and N-H bonds, which are abundant in proteins.[4] This broad reactivity allows AzPBA to form a stable, covalent crosslink with a nearby interacting molecule, effectively "capturing" a snapshot of the protein-ligand or protein-protein interaction.[4][11]
Caption: Mechanism of AzPBA-mediated photo-affinity labeling.
The Critical Question: Does Modification Impact Function?
While the ability to covalently capture molecular interactions is invaluable, it is imperative to ascertain that the modification itself does not perturb the biological system under investigation.[5] The introduction of the AzPBA moiety could sterically hinder a binding site, alter the protein's conformation, or change its solubility and stability. Therefore, a rigorous functional assessment is not just recommended; it is essential for the valid interpretation of any data generated using this technique.
A Multi-Faceted Approach to Functional Assessment
A comprehensive evaluation of the impact of AzPBA modification requires a combination of biochemical, cellular, and structural approaches. The choice of assays will be dictated by the known or suspected function of the protein of interest.
Biochemical Assays
-
Enzyme Kinetics: For enzymes, a full kinetic analysis should be performed on the AzPBA-modified protein and compared to the unmodified control. Key parameters to measure include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Significant changes in these parameters would indicate that the modification has affected substrate binding or catalytic activity.
-
Binding Assays: For proteins involved in binding interactions (e.g., receptors, antibodies), techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (Kd), and association/dissociation kinetics.[12]
-
Thermal Shift Assays (Differential Scanning Fluorimetry): This technique can be used to assess changes in protein stability upon modification. A significant shift in the melting temperature (Tm) can indicate a change in the protein's conformational stability.
Cellular Assays
-
Reporter Gene Assays: If the protein is part of a signaling pathway that culminates in gene expression, a reporter gene assay (e.g., luciferase or beta-galactosidase) can be a powerful tool to assess the functional consequences of modification in a cellular context.
-
Cell Viability and Proliferation Assays: For proteins involved in cell survival or growth, assays such as MTT or BrdU incorporation can reveal any cytotoxic or cytostatic effects of the modified protein.
-
Immunofluorescence and Live-Cell Imaging: These techniques can be used to determine if the AzPBA modification alters the subcellular localization of the protein, which can be critical for its function.
Structural Analysis
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is indispensable for confirming the site(s) of AzPBA modification.[13][14] This information is crucial for interpreting functional data, as modifications within a critical functional domain are more likely to have a significant impact.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the modified protein. Significant changes in the CD spectrum compared to the unmodified protein would suggest a global conformational change.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a general framework for assessing the functional impact of AzPBA modification.
Caption: Experimental workflow for assessing the functional impact of AzPBA modification.
Detailed Protocol: Protein Labeling with AzPBA-NHS Ester
This protocol provides a general guideline for labeling a protein with an NHS-ester derivative of AzPBA. Optimization may be required for specific proteins.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
4-(4-Azidophenyl)butyric acid N-succinimidyl ester (AzPBA-NHS)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[9]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare AzPBA-NHS Stock Solution: Immediately before use, dissolve the AzPBA-NHS ester in DMSO to a concentration of 10-20 mM.[15] The NHS-ester moiety is susceptible to hydrolysis, so do not store the stock solution.[15]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the AzPBA-NHS stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted AzPBA-NHS and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy (measuring the absorbance of the protein and the aryl azide) and confirm the site(s) of modification by mass spectrometry.
Comparative Analysis: AzPBA vs. Alternative Probes
While AzPBA is a powerful tool, it is not always the optimal choice. The selection of a crosslinking or labeling reagent should be guided by the specific application and the nature of the protein being studied.
| Feature | 4-(4-Azidophenyl)butyric Acid (AzPBA) | N-Hydroxysuccinimide (NHS) Esters | Succinimidyl Diazirine (SDA) Reagents |
| Reactivity | Photo-activated nitrene, inserts into C-H, N-H bonds[1][4] | Reacts with primary amines (Lys, N-terminus)[8][9][10] | Photo-activated carbene, inserts into any amino acid side chain or backbone[15][16] |
| Specificity | Non-specific insertion after photo-activation | Specific for primary amines | Non-specific insertion after photo-activation |
| Activation | UV light (~260 nm)[11] | pH-dependent (optimal pH 8.3-8.5)[9] | Long-wave UV light (330-370 nm)[15][16] |
| Advantages | Can capture transient interactions, broad reactivity[4][11] | Simple, well-established chemistry, no UV activation needed[8][10] | More efficient photo-activation at longer wavelengths (less protein damage), more stable than aryl azides[16] |
| Disadvantages | Shorter wavelength UV can damage proteins, potential for side reactions[1] | Only targets primary amines, can alter charge | Can still cause some protein damage, requires UV activation |
| Spacer Arm Length | Dependent on the specific derivative | Varies with the linker used | Varies (e.g., 3.9 Å for SDA)[13][17] |
Case Study in Focus: Assessing the Impact of AzPBA on Kinase Activity
Scenario: A research team wants to use AzPBA to identify the binding partners of a novel protein kinase, Kinase X. Before proceeding with the pull-down experiments, they need to ensure that AzPBA modification does not inhibit the kinase's activity.
Experimental Approach:
-
Labeling and Characterization: Kinase X is labeled with AzPBA-NHS ester as described in the protocol above. The degree of labeling is determined to be an average of 1.5 AzPBA molecules per kinase molecule. Mass spectrometry analysis reveals that the modifications are distributed across several surface-exposed lysine residues, with none in the highly conserved ATP-binding pocket.
-
Biochemical Assay (Kinase Activity): An in vitro kinase assay is performed using a known substrate peptide and radiolabeled ATP. The activity of the AzPBA-labeled Kinase X is compared to the unmodified Kinase X. The results show a less than 10% decrease in activity for the labeled enzyme, which is considered acceptable for their downstream applications.
-
Cellular Assay (Phosphorylation of a Downstream Target): The AzPBA-labeled Kinase X is introduced into cells, and the phosphorylation of a known downstream target protein is assessed by Western blotting using a phospho-specific antibody. The level of target phosphorylation is comparable to that observed with the unmodified kinase.
Conclusion & Future Perspectives
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
